molecular formula C21H12N4O4 B5964108 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile

3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile

Cat. No. B5964108
M. Wt: 384.3 g/mol
InChI Key: SOMUFCKKYOQMTB-SDNWHVSQSA-N
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Description

3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile, also known as NFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NFA is a yellow crystalline solid that has a molecular weight of 412.41 g/mol and a melting point of 258-260°C.

Scientific Research Applications

3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile is in the field of cancer research. Studies have shown that 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has potent anti-cancer properties and can induce apoptosis in cancer cells. 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has also been found to inhibit the migration and invasion of cancer cells, which makes it a potential candidate for cancer therapy.
3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has also been studied for its potential applications in the field of neuroscience. Studies have shown that 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile can modulate the activity of ion channels in neurons, which makes it a potential candidate for the development of drugs for the treatment of neurological disorders such as epilepsy and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile involves the modulation of ion channels in cells. 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has been found to modulate the activity of TRPM7, a calcium-permeable ion channel that plays a crucial role in various cellular processes such as cell proliferation, migration, and apoptosis. 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has also been found to modulate the activity of other ion channels such as TRPV1 and TRPA1, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has been found to have various biochemical and physiological effects. Studies have shown that 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile can induce apoptosis in cancer cells by activating the caspase cascade. 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has also been found to inhibit the migration and invasion of cancer cells by modulating the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile in lab experiments is its potent anti-cancer properties. 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has been found to be effective against a wide range of cancer cell lines, which makes it a potential candidate for cancer therapy. However, one of the limitations of using 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile. One of the potential directions is the development of 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile-based drugs for the treatment of cancer and neurological disorders. Another potential direction is the study of the structure-activity relationship of 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile, which can help in the development of more potent and selective 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile analogs. Finally, the study of the pharmacokinetics and pharmacodynamics of 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile can help in the optimization of the dosing regimen for 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile-based drugs.

Synthesis Methods

The synthesis of 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile involves the reaction between 3-nitrobenzaldehyde, 2-furan carboxaldehyde, and 4-oxo-3,4-dihydroquinazoline in the presence of acetic anhydride and sodium acetate. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, and then a cyclization reaction. The yield of 3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile obtained from this synthesis method is around 70-80%.

properties

IUPAC Name

(E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N4O4/c22-12-14(20-23-18-7-2-1-6-17(18)21(26)24-20)11-16-8-9-19(29-16)13-4-3-5-15(10-13)25(27)28/h1-11H,(H,23,24,26)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMUFCKKYOQMTB-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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